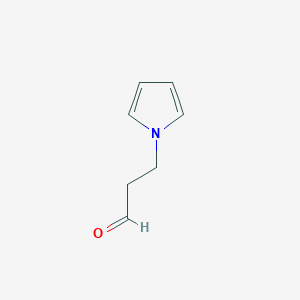

1H-Pyrrole-1-propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVQKJFRJQBSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448277 | |

| Record name | 1H-Pyrrole-1-propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174579-91-0 | |

| Record name | 1H-Pyrrole-1-propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 1 Propanal and Its Structural Analogues

Direct Synthesis Strategies for 1H-Pyrrole-1-propanal

Direct synthesis of this compound, where an aldehyde functional group is present at the terminus of a three-carbon chain attached to the pyrrole (B145914) nitrogen, can be approached through several strategic pathways.

A primary and logical synthetic route to this compound is the partial reduction of its corresponding carboxylic acid, 1H-Pyrrole-1-propanoic acid, or its derivatives. sigmaaldrich.comnih.gov This transformation requires careful selection of reducing agents to prevent over-reduction to the corresponding alcohol, 3-(1H-pyrrol-1-yl)propan-1-ol. ambeed.com

Commonly, carboxylic acids are first converted to more reactive derivatives, such as acid chlorides or esters, to facilitate controlled reduction. For instance, the acid could be converted to its acid chloride, which is then subjected to a Rosenmund reduction using hydrogen gas and a poisoned catalyst (e.g., palladium on barium sulfate).

Alternatively, modern reducing agents offer direct or milder pathways. Diisobutylaluminium hydride (DIBAL-H) is known for the reduction of esters or nitriles to aldehydes at low temperatures. nih.gov A synthetic sequence could therefore involve the esterification of 1H-Pyrrole-1-propanoic acid followed by a controlled DIBAL-H reduction. Another viable strategy is the oxidation of the corresponding primary alcohol, 3-(1H-pyrrol-1-yl)propan-1-ol, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or employing a Swern or Dess-Martin periodinane oxidation. The oxidation of n-propanol to propanal using chromic acid is a well-documented procedure that could be adapted for this purpose. youtube.com

| Starting Material | Reagent | Reaction Type |

|---|---|---|

| 1H-Pyrrole-1-propanoyl chloride | H₂, Pd/BaSO₄ (Lindlar's catalyst) | Rosenmund Reduction |

| Methyl 1H-pyrrole-1-propanoate | Diisobutylaluminium hydride (DIBAL-H) | Ester Reduction |

| 1H-Pyrrole-1-propanoic acid | Activated dimethyl sulfoxide (B87167) (e.g., Swern) | Direct Acid Reduction (less common) |

| 3-(1H-pyrrol-1-yl)propan-1-ol | Pyridinium chlorochromate (PCC) | Alcohol Oxidation |

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring, typically by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org To directly synthesize this compound via this method, one would theoretically react a suitable 1,4-dicarbonyl, such as 2,5-hexanedione (B30556) or succinaldehyde, with 3-aminopropanal (B1211446).

However, 3-aminopropanal is an unstable reagent prone to self-condensation. A more practical approach involves using a protected form of the amino aldehyde or a precursor that can be converted to the aldehyde post-synthesis. For example, one could use 3-aminopropan-1-ol and subsequently oxidize the resulting alcohol-functionalized pyrrole, or use an acetal-protected version of 3-aminopropanal, followed by deprotection after the pyrrole ring has been formed.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This reagent acts as an electrophile in an electrophilic aromatic substitution reaction.

It is crucial to note that this reaction formylates the pyrrole ring itself, not the N-substituent. For an N-substituted pyrrole, formylation occurs preferentially at the C-2 (alpha) position, or the C-3 (beta) position if the alpha positions are blocked. The regioselectivity is primarily influenced by steric factors related to the N-substituent. rsc.org Therefore, applying the Vilsmeier-Haack reaction to an N-propylpyrrole would not yield this compound. Instead, it would produce structural analogues such as 1-propyl-1H-pyrrole-2-carbaldehyde and/or 1-propyl-1H-pyrrole-3-carbaldehyde. This method is thus a key strategy for producing N-alkylpyrrole carbaldehydes, which are valuable intermediates in the synthesis of various natural products. nih.gov

General Pyrrole Synthesis Methods Applicable to this compound Derivatives

The synthesis of the core pyrrole structure can be achieved through several classical methods, which can be adapted to produce derivatives that are precursors to or analogues of this compound.

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis.

The Paal-Knorr synthesis, first reported in 1884, remains one of the most versatile and widely used methods for preparing substituted pyrroles. wikipedia.org The fundamental reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org The reaction mechanism, elucidated in the 1990s, proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

The reaction conditions are typically neutral or weakly acidic, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction stems from the wide availability of both 1,4-dicarbonyl compounds and primary amines, allowing for the synthesis of a vast array of N-substituted and ring-substituted pyrroles. alliedacademies.org

Numerous variants of the Paal-Knorr synthesis have been developed to improve yields, expand the substrate scope, or achieve milder reaction conditions. These include:

Catalyst-Free and Solvent-Free Conditions: For certain substrates, the reaction can be carried out at room temperature without any catalyst or solvent, offering a green chemistry approach. researchgate.net

Use of Lewis or Brønsted Acids: Catalytic amounts of acids like acetic acid, iron(III) chloride, or L-proline can accelerate the reaction. organic-chemistry.orgorganic-chemistry.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times. wikipedia.org

Aqueous Conditions: Performing the reaction in water can be an environmentally friendly and efficient alternative to organic solvents. researchgate.net

| Variant | Typical Conditions | Key Advantage | Reference |

|---|---|---|---|

| Classical | Primary amine, 1,4-dicarbonyl, heat | Broad applicability | wikipedia.org |

| Acid-Catalyzed | Weak acid (e.g., acetic acid) | Accelerated reaction rate | organic-chemistry.org |

| Solvent-Free | Neat reactants, room temperature | Environmentally friendly, simple workup | researchgate.net |

| Aqueous Synthesis | Water as solvent, often with heating | Green solvent, good yields | researchgate.net |

| Proline-Catalyzed | L-proline as catalyst | Efficient for constructing highly functionalized pyrroles | rsc.org |

Classical Annulation Reactions

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a widely utilized and dependable method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an activated methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups). wikipedia.orgpharmaguideline.com

A significant challenge in this synthesis is the high reactivity and propensity for self-condensation of α-amino-ketones. To overcome this, they are typically generated in situ. A common approach begins with the nitrosation of a β-ketoester, such as ethyl acetoacetate, using sodium nitrite (B80452) in acetic acid to form an α-oximino-β-ketoester. wikipedia.orgechemi.com This intermediate is then reduced, commonly with zinc dust in acetic acid, to produce the reactive α-amino-ketone. wikipedia.org This freshly formed amine immediately condenses with a second equivalent of the β-ketoester. The reaction sequence proceeds through imine formation, tautomerization to an enamine, and subsequent cyclization and dehydration to yield the final aromatic pyrrole ring. wikipedia.orgechemi.com The original reaction reported by Knorr produced diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a compound now often referred to as Knorr's Pyrrole. wikipedia.org

Table 1: Overview of the Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type |

|---|---|---|---|

| α-Amino-ketone (generated in situ) | β-Ketoester | Zinc, Acetic Acid | Polysubstituted Pyrrole |

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis, named after Arthur Hantzsch, is a versatile method that constructs the pyrrole ring by reacting a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org This reaction provides a direct route to various substituted pyrroles, which are valuable in medicinal chemistry. wikipedia.org

The accepted mechanism begins with the reaction between the primary amine or ammonia and the β-ketoester to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then performs a nucleophilic attack on the carbonyl carbon of the α-haloketone. Following this, a molecule of water is eliminated to form an imine, which then undergoes an intramolecular cyclization to create the five-membered ring. wikipedia.org The final step is the elimination of hydrogen and rearrangement of the double bonds to afford the aromatic pyrrole product. wikipedia.org This method is particularly useful for creating 2,3-dicarbonylated pyrroles, which are versatile intermediates for further synthetic transformations. wikipedia.org

Table 2: Reactants in the Hantzsch Pyrrole Synthesis

| Component A | Component B | Component C | Typical Product |

|---|---|---|---|

| β-Ketoester | α-Haloketone | Ammonia or Primary Amine | Substituted Pyrrole |

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson pyrrole synthesis is a chemical reaction that prepares substituted pyrroles from the acid-catalyzed thermal rearrangement of ketone-derived azines. tandfonline.comwikipedia.org The reaction was first reported by Oskar Piloty in 1910 and later mechanistically investigated by Gertrude and Robert Robinson. tandfonline.comvedantu.com The starting materials are typically two equivalents of a ketone or aldehyde which react with hydrazine (B178648) to form a symmetrical azine. vedantu.comresearchgate.net

The mechanism is believed to proceed via a allaboutchemistry.netallaboutchemistry.net-sigmatropic rearrangement of the protonated azine. tandfonline.comvedantu.com Under acidic conditions (using Brønsted or Lewis acids like HCl or ZnCl₂) and heat, the azine undergoes tautomerization and rearrangement to form a 1,4-diimine intermediate. tandfonline.comwikipedia.orgnih.gov This intermediate then cyclizes and eliminates a molecule of ammonia to generate the aromatic pyrrole ring. wikipedia.org While early procedures required harsh conditions, modern variations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.gov

Table 3: Piloty-Robinson Pyrrole Synthesis Summary

| Starting Material | Key Intermediate | Catalyst | Product Type |

|---|---|---|---|

| Ketone/Aldehyde Azine | 1,4-Bis-imine | Acid (e.g., HCl, ZnCl₂) | 3,4-Disubstituted Pyrrole |

Barton-Zard Synthesis

The Barton-Zard synthesis is a powerful and convergent route for preparing pyrrole-2-carboxylates. allaboutchemistry.netclockss.org The reaction involves the condensation of a nitroalkene with an α-isocyanoester in the presence of a base. allaboutchemistry.netwikipedia.org

The mechanism consists of a sequence of well-defined steps. wikipedia.org First, a base abstracts an acidic proton from the α-isocyanoacetate to form an enolate. This is followed by a Michael-type addition of the enolate to the electron-deficient nitroalkene. wikipedia.orgmdpi.com The resulting intermediate then undergoes an intramolecular 5-endo-dig cyclization. wikipedia.org Finally, the nitro group is eliminated, and a tautomerization step leads to the formation of the aromatic pyrrole ring. wikipedia.org This methodology is highly valued for its ability to construct complex pyrroles and has been applied to the synthesis of fused heterocyclic systems and precursors for porphyrins. clockss.orgmdpi.comresearchgate.net

Table 4: Key Components of the Barton-Zard Synthesis

| Component 1 | Component 2 | Conditions | Key Steps |

|---|---|---|---|

| Nitroalkene | α-Isocyanoacetate | Base (e.g., DBU, K₂CO₃) | Michael Addition, Cyclization, Nitro-group Elimination |

Van Leusen Reaction

The Van Leusen reaction provides a versatile pathway to 3,4-disubstituted or 3-substituted pyrroles through the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with a Michael acceptor. nih.govmdpi.com TosMIC is a unique reagent that acts as a three-atom synthon, providing one carbon and the nitrogen atom for the pyrrole ring. mdpi.comorganic-chemistry.org

The reaction is initiated by a base (e.g., NaH, t-BuOK), which deprotonates the acidic methylene group of TosMIC to form a carbanion. nih.govmdpi.com This nucleophilic carbanion then attacks an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile. nih.govresearchgate.net The resulting adduct undergoes an intramolecular [3+2] cycloaddition reaction, followed by the elimination of p-toluenesulfinic acid to yield the stable pyrrole ring. nih.govmdpi.com The versatility of available Michael acceptors makes this a powerful tool for generating a wide diversity of pyrrole structures. nih.govresearchgate.net

Table 5: Van Leusen Pyrrole Synthesis Overview

| Reagent | Substrate (Michael Acceptor) | Base | Product Type |

|---|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Ketone (Enone) | NaH, t-BuOK | 3,4-Disubstituted Pyrrole |

| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Ester | NaH, t-BuOK | 3-Substituted-4-carboxy-pyrrole |

Trofimov Reaction

The Trofimov reaction is a distinctive method for synthesizing pyrroles directly from ketoximes and acetylene (B1199291). wikipedia.org This reaction is typically carried out in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (KOH/DMSO). wikipedia.orgarkat-usa.org

The mechanism starts with the deprotonation of the ketoxime, which then adds to acetylene to form an O-vinylketoxime intermediate. This is followed by a allaboutchemistry.netallaboutchemistry.net-sigmatropic rearrangement, cyclization, and dehydration to form the pyrrole ring. wikipedia.org A key feature of the Trofimov reaction is that depending on the reaction conditions (temperature, pressure, base concentration), it can yield either N-H pyrroles or N-vinyl pyrroles, the latter resulting from the reaction of the initially formed pyrrole with a second molecule of acetylene. wikipedia.org One-pot variations starting directly from ketones and hydroxylamine (B1172632) have been developed, enhancing the reaction's practicality. arkat-usa.orgresearchgate.net

Table 6: Summary of the Trofimov Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Potential Products |

|---|---|---|---|

| Ketoxime | Acetylene | KOH/DMSO | N-H Pyrrole, N-Vinyl Pyrrole |

| Ketone (in one-pot variation) | Acetylene, Hydroxylamine | KOH/DMSO | N-H Pyrrole, N-Vinyl Pyrrole |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrrole derivatives. bohrium.comorientjchem.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity from simple starting materials. bohrium.comorientjchem.org

A variety of MCRs have been developed for pyrrole synthesis. bohrium.com For instance, one common approach involves the condensation of 1,3-dicarbonyl compounds, aldehydes, primary amines, and nitroalkanes. orientjchem.org Another powerful strategy utilizes arylglyoxals, which can react with amines, β-dicarbonyl compounds, and other active methylene compounds to produce highly substituted pyrroles. semanticscholar.org Isocyanide-based MCRs are also prominent, where isocyanides react with partners like dialkyl acetylenedicarboxylates and various electrophiles to construct the pyrrole ring. nih.gov These MCRs often proceed through tandem or domino sequences, where the first bond formation creates an intermediate that is pre-organized for subsequent intramolecular reactions, leading to the final heterocyclic product with high efficiency. semanticscholar.org

Table 7: Examples of Multicomponent Reaction Strategies for Pyrrole Synthesis

| Reaction Type | Typical Components | Key Features |

|---|---|---|

| Four-Component | Aldehyde, Amine, Diketone, Nitroalkane | High atom economy, access to polysubstituted pyrroles. orientjchem.org |

| Arylglyoxal-based | Arylglyoxal, Amine, β-Dicarbonyl compound | Versatile for creating diverse substitution patterns. semanticscholar.org |

Organocatalytic Multicomponent Reactions

Organocatalytic multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly tool for the synthesis of highly substituted pyrroles. These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy and stereoselectivity.

One notable example is the L-proline-catalyzed three-component reaction for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. organic-chemistry.org Although this specific reaction was found to be ineffective for the intended product, it highlights the exploration of organocatalysts like L-proline in complex heterocyclic synthesis. organic-chemistry.org A more successful approach involves a catalyst-free, eco-friendly, one-pot, four-component synthesis of pentasubstituted pyrrole and dihydro-1H-pyrrole derivatives. google.com This reaction proceeds via a Knoevenagel condensation and intramolecular cyclization, utilizing inexpensive starting materials like phenylglyoxal (B86788) monohydrate or ethyl glyoxalate, N,N-dimethylbarbituric acid, 1,3-dicarbonyls, and various amines in ethanol (B145695) at reflux. google.com

Another significant organocatalytic approach is the synthesis of spiro[indoline-3,2′-pyrrole] derivatives. google.com This one-pot, three-component reaction involves the condensation of isatin (B1672199) with sarcosine (B1681465) to generate an azomethine ylide intermediate. google.com The subsequent 1,3-dipolar cycloaddition of this ylide with methyl 3-phenylpropiolate, promoted by a protic solvent like isopropanol, yields the target spiro compound. google.com

| Catalyst/Promoter | Starting Materials | Product Type | Key Features |

| L-proline | Aniline (B41778), Aromatic aldehydes, 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines (attempted) | Highlights the use of organocatalysts in MCRs. organic-chemistry.org |

| None (catalyst-free) | Phenylglyoxal monohydrate/ethyl glyoxalate, N,N-dimethylbarbituric acid, 1,3-Dicarbonyls, Amines | Pentasubstituted pyrroles and dihydro-1H-pyrroles | Eco-friendly, one-pot, four-component synthesis. google.com |

| Isopropanol (promoter) | Isatin, Sarcosine, Methyl 3-phenylpropiolate | Spiro[indoline-3,2′-pyrrole] derivatives | Involves in situ generation of an azomethine ylide. google.com |

Transition-Metal Catalyzed Multicomponent Reactions

Transition-metal catalysis offers a versatile and efficient platform for the synthesis of pyrroles through multicomponent reactions, enabling the formation of multiple bonds in a single operation. nih.gov These reactions often utilize the unique reactivity of metal catalysts to activate simple substrates and control the reaction pathways. nih.gov

A prominent example is the ruthenium-catalyzed three-component synthesis of pyrroles from a variety of ketones, amines, and vicinal diols. orgsyn.org This method is highly regioselective and tolerates a wide range of functional groups, including less reactive aryl and alkyl ketones. orgsyn.org The use of the cost-effective [Ru(p-cymene)Cl₂]₂ catalyst makes this approach particularly attractive. orgsyn.org The reaction is believed to proceed through a hydrogen autotransfer process. orgsyn.org

Iron catalysts have also been employed in the sustainable synthesis of substituted pyrroles. youtube.com An air-stable molecular iron(0) complex has been shown to be effective in the synthesis of C-2, C-3, and C-2 & C-4 substituted pyrroles in good yields. youtube.com This methodology is also applicable to the synthesis of symmetrical bis-pyrroles. youtube.com The proposed mechanism involves a hydrogen autotransfer process followed by a second oxidation and intramolecular dehydrative condensation. youtube.com

Copper catalysis has been utilized in the aerobic oxidative coupling of diols and a broad range of primary amines to furnish N-substituted pyrroles. nih.gov This reaction proceeds at room temperature using an O₂ balloon as the oxidant and demonstrates good tolerance to sensitive functional groups. nih.gov

| Catalyst | Starting Materials | Product Type | Key Features |

| [Ru(p-cymene)Cl₂]₂ | Ketones, Amines, Vicinal diols | Substituted pyrroles | Highly regioselective, tolerates various functional groups. orgsyn.org |

| Iron(0) complex | Not specified | C-2, C-3, and C-2 & C-4 substituted pyrroles, bis-pyrroles | Sustainable, uses an air-stable catalyst. youtube.com |

| Cu/ABNO | Diols, Primary amines | N-substituted pyrroles | Aerobic oxidative coupling at room temperature. nih.gov |

Electro-Oxidative Annulation Strategies

Electrochemical methods provide a green and efficient alternative for the synthesis of pyrroles, avoiding the need for external chemical oxidants. Electro-oxidative annulation allows for the construction of the pyrrole ring through the formation of new carbon-carbon and carbon-nitrogen bonds.

A general protocol for the synthesis of polysubstituted pyrroles has been developed through the electro-oxidative annulation of amines and aldehydes or ketones. nih.gov In an undivided cell, arylacetaldehydes and primary amines can react to form β-substituted pyrroles under oxidant-free conditions. nih.gov This method can also be extended to the synthesis of tetrasubstituted pyrroles from imines and can be performed on a gram scale. nih.gov

Another application of electrochemistry is the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through the electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles. acs.org This reaction involves the functionalization of C(sp³)–H bonds and the construction of C–C and C–N bonds, using THF as both a reactant and a solvent, with hydrogen gas as the only byproduct. acs.org

The controlled oxidation of pyrroles, which typically leads to polymerization, can be achieved using electrochemical methods. pharmaguideline.com For instance, the electro-oxidation of pyrrole in a KCl solution on a silver nanodumbbell particle surface has been studied for the production of porphyrins. wikipedia.org

| Reaction Type | Substrates | Product Type | Key Features |

| Electro-oxidative annulation | Amines and Aldehydes/Ketones | Polysubstituted pyrroles | Oxidant-free, gram-scale synthesis possible. nih.gov |

| Electrochemical oxidative dehydrogenative annulation | 1-(2-aminophenyl)pyrroles, THF | Pyrrolo[1,2-a]quinoxaline derivatives | Atom-economic, H₂ is the sole byproduct. acs.org |

| Electro-oxidation | Pyrrole | Porphyrins | Sustainable synthesis of light-harvesting molecules. wikipedia.org |

Cyclization Reactions for Pyrrole Ring Formation

Cyclization reactions are fundamental to the synthesis of the pyrrole nucleus, involving the formation of the five-membered ring from acyclic precursors. These can be broadly categorized into intramolecular and intermolecular pathways, including cycloaddition reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a powerful strategy for constructing the pyrrole ring, where a single molecule containing all the necessary atoms undergoes ring closure.

Gold-catalyzed intramolecular cyclization of enyne sulfonamides has been developed to synthesize substituted pyrroles. nih.gov The reaction, catalyzed by a dual IPrAuCl/AgNTf₂ system, proceeds through the formation of a 3-methylene-2,3-dihydropyrrole intermediate, which then aromatizes. nih.gov A gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes also provides a regioselective route to substituted pyrroles. researchgate.net

Indium(III)-catalyzed intramolecular cyclization of homopropargyl azides offers a method to produce a variety of pyrroles and bispyrroles in good yields. researchgate.net Furthermore, a base-mediated intramolecular cyclization of N-propargylamines is a broadly applicable method for generating structurally diverse pyrroles. researchgate.net

A novel cascade reaction involving the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines, followed by a 1,3-sigmatropic shift of an aryl fragment, leads to the formation of 3-arylidene-1-pyrrolines.

| Catalyst/Mediator | Starting Material | Product Type | Key Features |

| IPrAuCl/AgNTf₂ | Enyne sulfonamides | Substituted pyrroles | Dual catalytic system, proceeds via a dihydropyrrole intermediate. nih.gov |

| Gold catalyst | α-Amino ketones and alkynes | Substituted pyrroles | High regioselectivity and functional group tolerance. researchgate.net |

| Indium(III) chloride | Homopropargyl azides | Pyrroles and bispyrroles | Atom-economical sequential method. researchgate.net |

| Base | N-propargylamines | Structurally diversified pyrroles | Broadly applicable with various functional groups. researchgate.net |

| Acid | N-(4,4-diethoxybutyl)imines | 3-Arylidene-1-pyrrolines | Cascade reaction involving a 1,3-sigmatropic shift. |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a highly efficient and stereoselective method for the construction of the pyrrole ring. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, like an alkyne or an alkene.

A silver acetate-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones provides a direct and facile route to multi-substituted pyrroles in moderate to high yields. Similarly, the reaction of azlactones with α,β-unsaturated benzofuran-3(2H)-ones, followed by spontaneous decarboxylation, offers a regioselective synthesis of tetrasubstituted pyrroles. The regioselectivity can be controlled by the electronic nature of the substituents on the benzofuranone ring.

The 1,3-dipolar cycloaddition of münchnones with substituted enamines is another useful approach to access various substituted pyrroles. This reaction proceeds through a five-membered intermediate that extrudes carbon dioxide, followed by elimination of an amino group to afford the aromatic pyrrole. Furthermore, a tandem [3+2] cycloaddition–elimination cascade reaction between oxazolin-2-ones (as azomethine ylide precursors) and maleimides provides a convergent synthesis of pyrrolo-[3,4-c]pyrrole-1,3-diones.

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Azomethine ylides | Ynones | AgOAc | Multi-substituted pyrroles. |

| Azlactones | α,β-Unsaturated benzofuran-3(2H)-ones | Lewis acids/bases | Tetrasubstituted pyrroles. |

| Münchnones | Substituted enamines | Heat | Substituted pyrroles. |

| Oxazolin-2-ones | Maleimides | DIPEA, PhMe, r.t. | Pyrrolo-[3,4-c]pyrrole-1,3-diones. |

Green Chemistry Approaches to Pyrrole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrroles to develop more sustainable and environmentally benign methodologies. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

The Paal-Knorr synthesis, a classic method for pyrrole formation from 1,4-dicarbonyl compounds and primary amines, has been adapted to greener conditions. For instance, the reaction can be carried out in water using a catalytic amount of iron(III) chloride, offering a mild and efficient route to N-substituted pyrroles. nih.gov Other green catalysts, such as citric acid and saccharin, have also been employed for the Paal-Knorr reaction.

The use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free conditions (mechanochemistry), are key green strategies. For example, the synthesis of N-substituted pyrrole derivatives has been achieved through mechanochemical activation (ball milling) using bio-sourced organic acids like citric acid as a catalyst. This solventless methodology is non-toxic and utilizes a catalyst derived from biomass.

Transition-metal catalysis with earth-abundant metals like iron is another green approach. A cascade synthesis of pyrroles from nitroarenes using a homogeneous iron catalyst and green reductants like formic acid or molecular hydrogen has been developed. This method operates at lower temperatures compared to heterogeneous catalyst systems.

| Green Approach | Reaction Type | Catalyst/Conditions | Key Features |

| Use of water as solvent | Paal-Knorr synthesis | Iron(III) chloride | Mild reaction conditions, good to excellent yields. nih.gov |

| Mechanochemistry (ball milling) | Paal-Knorr synthesis | Citric acid | Solventless, uses a bio-sourced catalyst. |

| Earth-abundant metal catalysis | Cascade (transfer) hydrogenation/Paal-Knorr condensation | Homogeneous iron catalyst, formic acid/H₂ | Sustainable, lower reaction temperatures. |

| Alternative energy sources | Various pyrrole syntheses | Microwaves, Ultrasound | Increased reaction rates, reduced energy consumption. |

Solvent-Free Methods

Solvent-free synthesis represents a green chemistry approach to the formation of pyrrole derivatives. These methods often involve the condensation of primary amines with dicarbonyl compounds, a reaction known as the Paal-Knorr pyrrole synthesis. alliedacademies.org By eliminating the solvent, these reactions can offer benefits such as reduced waste, lower costs, and sometimes improved reaction rates and yields.

One notable solvent-free approach involves the Paal-Knorr condensation of 2,5-hexanedione with various primary aromatic amines. Research has demonstrated that this reaction can be effectively catalyzed by L-tryptophan under solvent-free conditions. The reactants are simply stirred together at a moderate temperature (e.g., 70°C) for a short duration. alliedacademies.org This methodology affords excellent yields of the corresponding N-substituted pyrroles. A key advantage of this system is the ability to recover and reuse the catalyst without a significant loss of activity. alliedacademies.org

Another example of solvent-free synthesis involves the use of microwave irradiation in conjunction with a catalyst. For instance, certain metal-organic frameworks have been employed as heterogeneous catalysts for the peroxidative oxidation of alcohols under solvent-free, microwave-assisted conditions, highlighting the potential of combining these green techniques. researchgate.net While this specific example is for oxidation, it demonstrates the utility of solvent-free microwave chemistry in reactions involving functional groups relevant to pyrrole precursors.

Amino-acid-containing MOFs have also been utilized as heterogeneous catalysts for reactions under solvent-free conditions at room temperature, showcasing competitive performance with other solid-supported catalysts. mdpi.com

Table 1: Examples of Solvent-Free Synthesis of Pyrrole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Primary Aromatic Amine, Hexane-2,5-dione | L-tryptophan, 70°C, 1 hr | N-Aryl-2,5-dimethylpyrrole | Excellent | alliedacademies.org |

| Benzaldehyde, Nitromethane | Amino-acid-containing MOF, Room Temp | Nitroalkane Adduct | High | mdpi.com |

Catalysis with Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts for the synthesis of N-substituted pyrroles. Their crystalline, porous structure, high surface area, and tunable active sites (both Lewis acidic metal nodes and functionalized organic linkers) make them exceptionally effective. rsc.orgresearchgate.net MOFs bridge the gap between homogeneous and heterogeneous catalysis, offering the high efficiency of the former and the stability and reusability of the latter. rsc.org

A significant advancement in this area is the use of a zinc-based MOF, designated as Zn2(OAB) , for the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net This MOF is constructed from organic linkers that provide a high density of both Lewis acidic zinc sites and basic -NH- groups. researchgate.net This bifunctional nature makes it a highly efficient catalyst. In the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from aniline and 2,5-hexanedione, Zn2(OAB) demonstrated excellent catalytic activity, achieving a 96% yield in just 16 minutes at 70°C. researchgate.net Notably, its performance surpassed that of conventional homogeneous and heterogeneous catalysts, as well as other prominent Zn-based MOFs like ZIF-8, MOF-5, and Zn-MOF-74. researchgate.net The reaction catalyzed by Zn2(OAB) is atom-economical, producing only water as a byproduct. researchgate.net

Other MOFs have also been functionalized for catalytic applications. For example, IRMOF-3 , which contains free amino groups, can be post-synthetically modified with L-proline. This functionalized MOF has shown excellent enantioselectivity in asymmetric aldol (B89426) reactions, a key C-C bond-forming reaction. rsc.org Similarly, a homochiral Zn-containing MOF named CUP-1 , built with 2-aminoterephthalic acid and L-lactic acid linkers, can be functionalized with gold nanoparticles. This composite material proves to be a highly active, stable, and reusable catalyst for three-component coupling reactions of aldehydes, alkynes, and amines to form complex organic molecules. rsc.org

The catalytic activity of MOFs is often attributed to the accessible metal sites acting as Lewis acids and/or basic sites on the organic linkers. For instance, MOFs with pyridyl-based linkers and open copper(II) sites have been used for alcohol oxidation and Henry reactions. researchgate.net The stability of these frameworks allows for easy recovery and reuse over several cycles without significant loss of catalytic activity. researchgate.netrsc.org

Table 2: Performance of MOF Catalysts in the Synthesis of N-Substituted Pyrroles and Related Reactions

| MOF Catalyst | Reaction Type | Substrates | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Zn2(OAB) | Paal-Knorr Condensation | 2,5-Hexanedione, Aniline | 96% | 70°C, 16 min | researchgate.net |

| L-Proline-functionalized IRMOF-3 | Asymmetric Aldol Reaction | Aldehydes, Acetone | Up to 98% e.e. | - | rsc.org |

| Gold-functionalized CUP-1 | Three-component Coupling | Aldehydes, Alkynes, Amines | High | - | rsc.org |

| Copper MOF (1) | Henry Reaction | Aldehydes, Nitroalkanes | High | Water, Microwave | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole 1 Propanal

Reactivity of the Pyrrole (B145914) Nucleus in 1H-Pyrrole-1-propanal

The pyrrole ring in this compound is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-excessive system that is significantly more reactive towards electrophiles than benzene (B151609). pearson.comonlineorganicchemistrytutor.com However, the propanal group attached to the nitrogen atom influences this inherent reactivity.

Electrophilic Substitution Reactions on the Pyrrole Ring

Electrophilic aromatic substitution is a characteristic reaction of pyrroles. Due to the delocalization of the nitrogen's lone pair, the electron density is highest at the α-carbons (C2 and C5), making these the preferred sites for electrophilic attack. onlineorganicchemistrytutor.com The stability of the resulting cationic intermediate, which can be described by more resonance structures when attack occurs at the C2 or C5 position compared to the C3 or C4 position, rationalizes this regioselectivity. onlineorganicchemistrytutor.com

The N-propanal substituent in this compound modifies the ring's reactivity. While N-alkylation generally activates the ring, the electron-withdrawing nature of the distal aldehyde group can slightly temper this activation. Nevertheless, electrophilic substitution reactions are expected to proceed, primarily at the vacant C2 and C5 positions. Common electrophilic substitution reactions applicable to the pyrrole nucleus include halogenation, nitration, sulfonation, and acylation. wikipedia.orgnih.gov However, strongly acidic conditions often used in these reactions can cause polymerization of the pyrrole ring. wikipedia.orgyoutube.com Therefore, milder reagents are typically preferred. For instance, acylation can be achieved using methods like the Houben-Hoesch reaction, which utilizes a nitrile and HCl. wikipedia.orgyoutube.com

Table 1: Electrophilic Substitution Reactions on the Pyrrole Nucleus

| Reaction Type | Typical Reagent(s) | Expected Product on this compound |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 2-Bromo-1H-pyrrole-1-propanal |

| Nitration | HNO₃/Acetic Anhydride | 2-Nitro-1H-pyrrole-1-propanal |

| Sulfonation | Pyridine-SO₃ complex | This compound-2-sulfonic acid |

| Acylation (Vilsmeier-Haack) | POCl₃/DMF | 1-(3-Oxopropyl)-1H-pyrrole-2-carbaldehyde |

| Acylation (Houben-Hoesch) | RCN/HCl | 2-Acyl-1H-pyrrole-1-propanal |

Oxidation and Reduction Pathways of the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. wikipedia.org Strong oxidizing agents or acidic conditions can lead to the formation of dark, polymeric materials, often referred to as "pyrrole black". wikipedia.orgresearchgate.netechemi.com However, controlled oxidation can yield specific, dearomatized products. researchgate.net Reagents such as singlet oxygen, meta-chloroperoxybenzoic acid (m-CPBA), or hypervalent iodine compounds can be used to produce functionalized derivatives like pyrrolinones. researchgate.net In the case of this compound, the aldehyde side chain is also susceptible to oxidation, potentially leading to a carboxylic acid, creating a competitive reaction pathway.

Conversely, the aromaticity of the pyrrole nucleus makes it resistant to reduction. wikipedia.org Hydrogenation is more difficult than for typical alkenes. Catalytic hydrogenation can be accomplished under more forcing conditions to yield the corresponding pyrrolidine (B122466) derivative, 1-(pyrrolidin-1-yl)propanal. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in substituted cases, for controlling stereoselectivity. rsc.org The aldehyde group in this compound can also be reduced under these conditions, potentially leading to the formation of 1-(pyrrolidin-1-yl)propan-1-ol.

Table 2: Oxidation and Reduction of the Pyrrole Ring

| Transformation | Typical Reagent(s) | Expected Product from this compound Nucleus | Potential Side Reaction on Side Chain |

|---|---|---|---|

| Mild Oxidation | Singlet Oxygen (¹O₂), m-CPBA | Pyrrolinone derivative | Oxidation of aldehyde to carboxylic acid |

| Strong Oxidation/Polymerization | Ferric Chloride (FeCl₃), H⁺ | Polypyrrole | Oxidation of aldehyde |

| Catalytic Hydrogenation | H₂ with Pt, Pd, or Rh catalyst | Pyrrolidine ring | Reduction of aldehyde to alcohol |

Cycloaddition Reactivity of the Pyrrole Moiety

While pyrrole itself is generally a poor diene in [4+2] Diels-Alder cycloadditions due to its aromatic stability, this reactivity can be enhanced by the presence of an electron-withdrawing group on the nitrogen atom. wikipedia.org The carbonyl group within the N-propanal substituent of this compound provides such an electronic feature, potentially enabling it to participate as the diene component in reactions with strong dienophiles.

Beyond the Diels-Alder reaction, pyrroles can engage in other modes of cycloaddition. wikipedia.org These include [3+2] cycloadditions with various 1,3-dipoles and [2+1] cycloadditions with carbenes. wikipedia.orguchicago.edu The reaction with dichlorocarbene, for example, typically leads to a dichlorocyclopropane intermediate that undergoes a Ciamician–Dennstedt rearrangement to afford a 3-chloropyridine (B48278) ring system. wikipedia.org

Table 3: Cycloaddition Reactions of the Pyrrole Moiety

| Cycloaddition Type | Reactant Partner | General Outcome for the Pyrrole Ring |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient alkene or alkyne | Formation of a bicyclic adduct |

| [3+2] Cycloaddition | 1,3-dipole (e.g., azide, nitrile oxide) | Formation of a new five-membered heterocyclic ring fused to the pyrrole |

| [2+1] Cycloaddition | Carbene (e.g., :CCl₂) | Ring expansion to a six-membered pyridine (B92270) ring (Ciamician–Dennstedt) |

Reactivity of the Propanal Side Chain

The propanal side chain offers a second site of reactivity in the molecule, centered on the aldehyde functional group. This group undergoes a wide array of well-established transformations common to aldehydes.

Aldehyde Functional Group Transformations (e.g., Condensation, Olefination)

The aldehyde group of this compound is susceptible to nucleophilic attack and can participate in numerous classical organic reactions. These include condensation reactions, such as the aldol (B89426) condensation, where it can act as either the electrophile or, after deprotonation, the nucleophile. beilstein-journals.org It can also undergo condensation with amines or their derivatives to form imines or hydrazones.

Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, can convert the aldehyde into an alkene. Furthermore, the aldehyde can be readily oxidized to a carboxylic acid (1H-pyrrole-1-propanoic acid) or reduced to a primary alcohol (1H-pyrrole-1-propan-1-ol). Acetalization, the reaction with an alcohol in the presence of an acid catalyst, provides a common method for protecting the aldehyde group during reactions at other sites of the molecule. acs.org

Table 4: Common Transformations of the Propanal Aldehyde Group

| Reaction Type | Typical Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄) | Carboxylic Acid (-COOH) |

| Olefination (Wittig) | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Aldol Condensation | Base or Acid with another carbonyl compound | β-Hydroxy aldehyde/ketone |

| Acetal Formation | Alcohol (R'OH), Acid Catalyst | Acetal [-CH(OR')₂] |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Amine (-CH₂NR₂) |

Influence of Pyrrole Substituent on Side Chain Reactivity

The pyrrole ring, attached at the nitrogen, exerts an electronic influence on the reactivity of the propanal side chain. The sp²-hybridized nitrogen and the aromatic ring have an inductive electron-withdrawing effect (-I effect) that is transmitted through the sigma bonds of the propyl chain. This effect can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity toward nucleophiles.

A more significant consequence of the linkage between the pyrrole ring and the aldehyde chain is the potential for intramolecular reactions. The C2 and C3 positions of the pyrrole ring are nucleophilic. Following a reaction at the aldehyde that generates an electrophilic intermediate on the side chain (such as an iminium ion), the pyrrole ring can act as an intramolecular nucleophile. For instance, reaction of a similar pyrrole-containing structure with cinnamaldehyde (B126680) has been shown to lead to the formation of tricyclic products via intramolecular attack of the nucleophilic β-position (C3) of the pyrrole onto an iminium ion intermediate. researchgate.net This demonstrates that the two parts of this compound are not merely independent functional groups but can interact to form more complex molecular architectures.

Reaction Mechanisms and Intermediate Characterization

The reactivity of the pyrrole ring and its derivatives is a subject of extensive study, with reaction mechanisms often involving complex pathways and transient intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to novel compounds.

Mechanistic Pathways of Pyrrole Ring Formation

The formation of the pyrrole ring itself can be achieved through various synthetic strategies, each with its own mechanistic nuances. Classic methods like the Paal-Knorr and Hantzsch syntheses involve the condensation of carbonyl compounds with amines. researchgate.net The Knorr pyrrole synthesis, for instance, proceeds through the condensation of an α-aminoketone with a β-dicarbonyl compound. researchgate.net

More contemporary methods offer alternative mechanistic pathways. For example, pyrroles can be synthesized via a silver-catalyzed cyclization of alkynes with isonitriles. wikipedia.org This reaction is proposed to proceed through a silver acetylide intermediate. wikipedia.org Another approach involves the reaction of benzimidazolium salts with dipolarophile alkyne derivatives, proceeding through 1,3-dipolar cycloaddition of ylide intermediates. mdpi.com

The biosynthesis of pyrrole rings, fundamental to life, offers yet another perspective on pyrrole formation. The process begins with aminolevulinic acid (ALA) and involves a Knorr-type ring synthesis catalyzed by ALA dehydratase to form porphobilinogen (B132115) (PBG), a trisubstituted pyrrole. wikipedia.org

Formation Mechanisms in Complex Chemical Systems (e.g., Maillard Reactions)

In complex chemical environments such as the Maillard reaction, the formation of pyrrole derivatives is part of a cascade of reactions responsible for the development of flavor and color in cooked foods. The Maillard reaction is broadly divided into early, intermediate, and final stages. mdpi.com The formation of heterocyclic compounds like pyrroles occurs primarily in the intermediate stage. mdpi.com

A proposed mechanism for the formation of a substituted pyrrole, 2,5-diacetyl-3-methyl-1H-pyrrole, in a model system of 2-oxopropanal and alanine (B10760859) has been described. nih.govwur.nl This highlights the role of specific amino acids and carbonyl compounds in directing the formation of particular pyrrole structures. The reaction conditions, including the ratio of reactants and the presence of water, significantly influence the formation of these flavor compounds. nih.govwur.nlresearchgate.net The initial step of the Maillard reaction involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a Schiff base. mdpi.com Subsequent reactions, including Strecker degradation, lead to the formation of various reactive intermediates that can cyclize to form pyrroles and other heterocyclic compounds. mdpi.com It has been noted that pyrrole formation and subsequent polymerization contribute to the nonenzymatic browning observed in these reactions. nih.gov

Stereochemical Control and Regioselectivity in Reactions of this compound Analogues

Controlling the stereochemistry and regioselectivity of reactions involving pyrrole derivatives is a significant challenge and an active area of research. The substitution pattern on the pyrrole ring can direct the outcome of subsequent reactions.

For instance, a highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov This method allows for the stepwise and regioselective introduction of different substituents at the 3 and 4 positions of the pyrrole ring through a sequence of protection, iodination, and palladium-catalyzed cross-coupling reactions. nih.gov The choice of the protecting group on the pyrrole nitrogen was found to be crucial for the success of the deprotection step. nih.gov

In the context of polyfunctional pyrroles, the inherent reactivity of different functional groups can be exploited to achieve regioselectivity. For example, in 3,5-dichloropyrrole-2,4-dicarboxaldehydes, the 2-formyl group can be regioselectively oxidized or undergo a Wittig reaction. researchgate.net

The development of stereocontrolled syntheses is also of great importance. While the literature can be mixed regarding stereochemical outcomes, efforts are being made to develop methods that provide high stereochemical control. nih.gov Chiral catalysts, such as C1-symmetric bis(phosphoric acid), have been employed in enantioselective aza-Friedel–Crafts reactions of pyrroles to produce optically active products. acs.org The stereochemical outcome of such reactions can be influenced by the catalyst structure and reaction conditions. acs.org

Structure-Reactivity Relationship Studies of this compound Derivatives

The relationship between the structure of pyrrole derivatives and their chemical reactivity is a key aspect of their chemistry. The electronic properties of the pyrrole ring, influenced by the substituents it bears, govern its reactivity towards electrophiles and nucleophiles.

Studies on 1-p-substituted aryl pyrroles have shown that while there is a conjugative interaction between the para substituent and the benzene ring, the interaction between the pyrrole nitrogen and the aryl substituent is primarily inductive. researchgate.net This influences the electron density distribution within the pyrrole ring and thus its reactivity.

The introduction of various substituents on the pyrrole ring can dramatically alter the biological and chemical properties of the resulting derivatives. alliedacademies.orgontosight.ai For example, in a study of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists, the introduction of different substituents on an aniline (B41778) ring system attached to the pyrrole core was used to probe the structure-activity relationship. nih.gov This allowed for the identification of compounds with potent activity. nih.gov

The functional groups present on the pyrrole ring dictate its reactivity in a predictable manner, which is a cornerstone of designing synthetic routes and new functional molecules. mdpi.com For instance, the presence of a carbonyl group in a pyrrole molecule has been identified as a key moiety for biological activity in certain contexts. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Pyrrole 1 Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. In 1H-Pyrrole-1-propanal, the ¹H NMR spectrum reveals distinct signals for the protons on the pyrrole (B145914) ring and the propanal side chain.

The protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. For the parent pyrrole molecule, protons at positions 2 and 5 (α-protons) show chemical shifts around 6.68 ppm, while protons at positions 3 and 4 (β-protons) are found at approximately 6.22 ppm in a CDCl₃ solvent. wikipedia.org The N-H proton of the pyrrole ring gives a signal that can vary in chemical shift depending on the solvent and concentration. researchgate.net

The propanal side chain introduces three additional sets of proton signals. The aldehyde proton (-CHO) is highly deshielded and appears far downfield, typically in the range of 9-10 ppm. docbrown.infomiamioh.edu The two methylene (B1212753) groups (-CH₂-) of the propyl chain will exhibit distinct signals. The methylene group adjacent to the aldehyde group (α-CH₂) will be deshielded due to the electron-withdrawing nature of the carbonyl group, while the methylene group attached to the pyrrole nitrogen (N-CH₂) will also experience a downfield shift. These signals will show characteristic splitting patterns (e.g., triplets or quartets) due to spin-spin coupling with neighboring protons, following the n+1 rule. docbrown.info The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the protons in each unique chemical environment. docbrown.info

A summary of expected ¹H NMR chemical shifts for the different proton environments in this compound is presented below.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde H (-CHO) | 9.0 - 10.0 | Triplet |

| Pyrrole H (α) | ~6.7 | Multiplet |

| Pyrrole H (β) | ~6.2 | Multiplet |

| N-CH₂- | Downfield | Multiplet |

| -CH₂-CHO | Downfield | Multiplet |

| Pyrrole N-H | Variable | Broad Singlet |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, each unique carbon atom will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the far downfield region of the spectrum, around 190-200 ppm. docbrown.info The carbon atoms of the pyrrole ring have characteristic chemical shifts, with the α-carbons (C2 and C5) appearing at approximately 118 ppm and the β-carbons (C3 and C4) at around 108 ppm in the parent pyrrole molecule. chemicalbook.comcdnsciencepub.com

The carbons of the propanal side chain will also have distinct signals. The carbon atom of the methylene group attached to the nitrogen (N-CH₂) and the methylene group adjacent to the carbonyl group (-CH₂-CHO) will have chemical shifts influenced by the neighboring electron-withdrawing groups. Quaternary carbons, those without any attached protons, tend to show weaker signals in the ¹³C NMR spectrum. youtube.com

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl C (C=O) | 190 - 205 docbrown.info |

| Pyrrole C (α) | ~118 chemicalbook.com |

| Pyrrole C (β) | ~108 chemicalbook.com |

| N-CH₂- | 40 - 60 |

| -CH₂-CHO | 30 - 50 |

Note: These are approximate values and can vary based on the solvent and molecular environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity and spatial relationships between atoms in this compound.

COSY spectra reveal correlations between coupled protons. For this compound, a COSY experiment would show cross-peaks between the aldehyde proton and the adjacent methylene protons, as well as between the two methylene groups of the propanal chain. It would also show correlations between the adjacent protons on the pyrrole ring.

HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached. This technique is instrumental in definitively assigning the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals. For instance, the proton signal of the N-CH₂ group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum, confirming its assignment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ peaks appearing positive and CH₂ peaks appearing negative. miamioh.edupressbooks.pub

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and pyrrole moieties.

The most prominent and easily identifiable peak will be the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1740-1690 cm⁻¹. docbrown.infopressbooks.pub The C-H stretch of the aldehyde group is also characteristic and appears as two weak bands between 2880 and 2650 cm⁻¹. docbrown.info

The pyrrole ring contributes several characteristic bands. The N-H stretching vibration of the pyrrole ring gives a band in the region of 3500-3300 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic pyrrole ring are expected above 3000 cm⁻¹. libretexts.org The C-N stretching vibrations within the ring typically appear in the 1300-1000 cm⁻¹ region. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1740 - 1690 docbrown.infopressbooks.pub | Strong |

| Aldehyde | C-H Stretch | 2880 - 2650 docbrown.info | Weak |

| Pyrrole | N-H Stretch | 3500 - 3300 researchgate.net | Medium |

| Pyrrole | C-H Stretch | > 3000 libretexts.org | Medium |

| Pyrrole | C-N Stretch | 1300 - 1000 researchgate.net | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy can be particularly useful for studying the vibrations of the pyrrole ring and analyzing intermolecular interactions such as hydrogen bonding. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For instance, the symmetric stretching of the C=C bonds in the pyrrole ring would be expected to give a strong Raman signal. Analysis of the N-H stretching region can provide insights into hydrogen bonding, as the formation of hydrogen bonds can cause shifts in the vibrational frequencies. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk This technique is crucial for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. alevelchemistry.co.uk For this compound (C₇H₉NO), HRMS can unequivocally confirm its molecular formula.

Detailed Research Findings:

By utilizing the exact atomic masses of the constituent elements (¹²C = 12.0000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the precise molecular weight of this compound can be calculated. This theoretical value can then be compared to the experimental value obtained from an HRMS analysis.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉NO |

| Calculated Exact Mass | 123.06841 u |

| Expected M+ Peak (m/z) | [M]⁺˙ ≈ 123.0684 |

| Expected M+1 Peak (m/z) | ≈ 124.0718 (due to ¹³C) |

The fragmentation pattern in HRMS provides further structural confirmation. While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the molecule's structure. The bond between the pyrrole ring and the propanal side chain, as well as the aldehydic C-H bond, are likely points of fragmentation. For instance, cleavage of the bond between the nitrogen and the propyl chain would result in characteristic fragments. A related molecule, propanal, shows a prominent base peak at m/z 29, corresponding to the [CHO]⁺ or [C₂H₅]⁺ fragment, and a molecular ion peak at m/z 58. docbrown.info Similarly, fragmentation of this compound would be expected to yield ions corresponding to the pyrrole ring and the propanal side chain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules like proteins and peptides. nih.govmdpi.com In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com The time it takes for the resulting ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

Detailed Research Findings:

While MALDI-TOF is not the conventional method for analyzing small, volatile molecules like this compound, it can be applied, particularly for identifying the compound or its derivatives in complex mixtures. nih.gov The primary advantage would be the generation of a strong molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), providing clear evidence of the compound's molecular weight with little to no fragmentation. This makes it a useful tool for rapid screening and identification. mdpi.com

Table 2: Expected MALDI-TOF MS Observations for this compound

| Ion Type | Expected m/z | Description |

| Molecular Ion | [M]⁺˙ ≈ 123.07 | The intact molecule minus one electron. |

| Protonated Molecule | [M+H]⁺ ≈ 124.08 | The intact molecule with an added proton. |

| Sodiated Adduct | [M+Na]⁺ ≈ 146.06 | The intact molecule complexed with a sodium ion. |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

For Single-Crystal X-ray Diffraction (SC-XRD), a single, well-ordered crystal of the compound is required. uhu-ciqso.es This crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern of spots is analyzed to construct a three-dimensional electron density map of the molecule. uol.de

Detailed Research Findings:

Table 3: Hypothetical Key Structural Parameters for this compound from SC-XRD

| Parameter | Expected Value Range | Significance |

| Pyrrole Ring Bond Lengths (C-C, C-N) | ~1.37 - 1.42 Å | Confirms aromatic character. |

| N-C (propyl) Bond Length | ~1.47 Å | Defines the linkage of the side chain. |

| C=O Bond Length | ~1.21 Å | Characteristic of an aldehyde carbonyl group. |

| Torsion Angle (Pyrrole-Propyl) | Variable | Describes the orientation of the side chain. |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials or powders. ornl.govuoi.gr Instead of a single crystal, a sample containing a large number of randomly oriented crystallites is used. ornl.gov The resulting diffraction pattern consists of a series of peaks at different angles, which is characteristic of the crystalline phases present in the sample. ugm.ac.id

Detailed Research Findings:

PXRD is primarily used for phase identification and to assess the purity of a crystalline sample. uoi.gr For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form. Any impurities or different crystalline phases (polymorphs) would be detectable as additional peaks in the pattern. The pattern is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). While a reference pattern for this compound is not published, the technique remains a crucial tool for quality control in the synthesis and manufacturing of the compound. ornl.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. bspublications.net This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). libretexts.orgmsu.edu The technique is particularly useful for analyzing molecules containing chromophores, which are functional groups that absorb UV or visible light, such as conjugated π-systems and carbonyl groups. bspublications.net

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrrole ring, which is a known chromophore. Pyrrole itself typically exhibits a strong absorption band around 205-210 nm, attributed to a π → π* transition. researchgate.net The aldehyde group (C=O) also contains a chromophore and can exhibit two types of transitions: a strong π → π* transition at shorter wavelengths (e.g., ~190 nm for acetone) and a weaker, longer-wavelength n → π* transition (e.g., ~280 nm for acetone). inflibnet.ac.in

In this compound, the pyrrole ring and the carbonyl group are not directly conjugated. Therefore, their absorption bands are expected to be largely independent. The spectrum would likely show a strong absorption below 220 nm corresponding to the π → π* transition of the pyrrole ring, and a much weaker absorption at a longer wavelength (likely >280 nm) for the forbidden n → π* transition of the aldehyde's carbonyl group.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Electronic Transition | Associated Chromophore | Expected Intensity |

| ~210 nm | π → π | Pyrrole ring | High |

| >280 nm | n → π | Carbonyl group (C=O) | Low |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound. This process is crucial for elucidating the empirical formula of a newly synthesized or isolated substance, which represents the simplest whole-number ratio of atoms of each element present in the compound. The most common method for elemental analysis of organic compounds, such as this compound, is combustion analysis.

In a typical combustion analysis setup, a precisely weighed sample of the compound is heated in a furnace to a high temperature in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The nitrogen content is often determined separately using methods like the Dumas or Kjeldahl method, resulting in the measurement of nitrogen gas (N₂). The amounts of CO₂, H₂O, and N₂ produced are accurately measured, and from these values, the mass and percentage of each element in the original sample can be calculated.

The molecular formula of this compound is C₇H₉NO. Based on this, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results from elemental analysis are compared to confirm the identity and purity of the compound.

The following table outlines the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 68.82 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.43 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.47 |

| Oxygen | O | 16.00 | 1 | 16.00 | 13.10 |

| Total | 123.152 | 100.00 |

Once the percentage composition of each element is determined experimentally, the empirical formula can be derived. This is achieved by converting the mass percentages of the elements to a molar ratio. For instance, if experimental analysis of a 100 g sample of a substance yielded 68.82 g of Carbon, 7.43 g of Hydrogen, 11.47 g of Nitrogen, and 13.10 g of Oxygen, the number of moles of each element would be calculated as follows:

Moles of C = 68.82 g / 12.01 g/mol ≈ 5.73 mol

Moles of H = 7.43 g / 1.008 g/mol ≈ 7.37 mol

Moles of N = 11.47 g / 14.01 g/mol ≈ 0.82 mol

Moles of O = 13.10 g / 16.00 g/mol ≈ 0.82 mol

To find the simplest whole-number ratio, these molar amounts are divided by the smallest value (0.82 mol):

C: 5.73 / 0.82 ≈ 7

H: 7.37 / 0.82 ≈ 9

N: 0.82 / 0.82 = 1

O: 0.82 / 0.82 = 1

This calculation confirms the empirical formula as C₇H₉NO. In many cases for smaller molecules like this compound, the empirical formula is the same as the molecular formula. The determination of the molecular formula would require an independent measurement of the compound's molecular weight, for example, through mass spectrometry.

While specific experimental elemental analysis data for this compound is not widely published, studies on related pyrrole derivatives demonstrate the application of this technique. For example, in the synthesis of various pyrrole hydrazones and manganese complexes of anionic pyrrole-based pincer ligands, elemental analysis is routinely used to confirm the composition of the final products. nih.govacs.org These studies often report both the calculated (theoretical) and found (experimental) elemental percentages, with close agreement between the two values indicating the successful synthesis and purity of the target compound. nih.govacs.org

The table below presents a hypothetical comparison of theoretical and experimental elemental analysis data for this compound, illustrating what would be expected in a research context.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon | 68.82 | 68.75 |

| Hydrogen | 7.43 | 7.48 |

| Nitrogen | 11.47 | 11.41 |

| Oxygen | 13.10 | 13.18 |

This close correlation between theoretical and hypothetical experimental values would provide strong evidence for the successful synthesis and purity of this compound.

Theoretical and Computational Chemistry Studies of 1h Pyrrole 1 Propanal

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a static molecule, molecular modeling and dynamics simulations provide insights into the conformational flexibility and time-dependent behavior of 1H-Pyrrole-1-propanal.

The propanal side chain of this compound can rotate around the single bonds, leading to different spatial arrangements known as conformers. pearson.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular mechanics force fields or DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the side chain. iosrjournals.org This analysis reveals the low-energy conformations of the molecule, which are the most likely to be populated at a given temperature. The relative energies of these conformers determine their equilibrium distribution. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. researchgate.netmdpi.com

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 75 |

| Gauche | 60° | 1.2 | 25 |

Note: This table is a hypothetical representation of a conformational analysis. The actual values would depend on the level of theory used for the calculation.

Upon absorption of light, this compound can be promoted to an electronically excited state. The subsequent relaxation processes, such as internal conversion, fluorescence, and photochemical reactions, occur on ultrafast timescales. uottawa.ca Time-dependent DFT (TD-DFT) and ab initio dynamics simulations are powerful tools to model these excited-state dynamics. nih.gov

For pyrrole (B145914) and its derivatives, excited-state dynamics are often characterized by rapid internal conversion pathways and, in some cases, N-H bond dissociation. uottawa.ca The presence of the propanal group in this compound could introduce new decay channels or influence the dynamics of the pyrrole ring.

Furthermore, in the presence of protic solvents like water, excited-state proton transfer (ESPT) can occur. nih.govacs.org Theoretical studies on similar pyrrole-containing systems have shown that the acidity of the pyrrole N-H group increases upon excitation, facilitating proton transfer to a nearby acceptor molecule. nih.govacs.orgnih.gov Molecular dynamics simulations can trace the pathway of the proton and determine the timescale of the transfer, which is often in the femtosecond range. nih.govspringernature.com These simulations have revealed that proton transfer can be a complex process involving the motion of not just the proton but also the heavier atoms of the molecular framework. nih.govspringernature.com

Computational Prediction of Binding Modes via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.

The process involves placing the three-dimensional structure of this compound into the active site of a target protein and using a scoring function to evaluate the energetic favorability of numerous possible conformations and orientations. These scoring functions account for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

While specific docking studies for this compound are not extensively documented in publicly available literature, the general methodology is well-established for pyrrole derivatives. aip.orgnih.govresearchgate.net For instance, computational docking has been successfully used to predict the binding of pyrrole-based inhibitors to targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). aip.orgresearchgate.net In such studies, the pyrrole scaffold often participates in key interactions within the protein's binding pocket.

A hypothetical docking study of this compound with a target protein, such as a kinase, would likely show the aldehyde group's oxygen atom acting as a hydrogen bond acceptor with backbone amide protons or polar side chains (e.g., serine, threonine). The pyrrole ring itself could form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. The flexible propanal side chain allows the molecule to adopt a conformation that maximizes these favorable interactions.

The results of such a simulation are typically presented in a data table, summarizing the key energetic and interaction data.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target